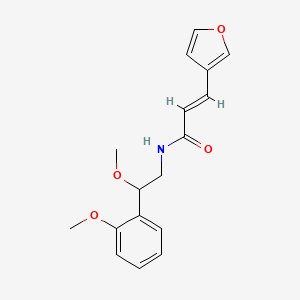

(E)-3-(furan-3-yl)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)acrylamide

Beschreibung

Eigenschaften

IUPAC Name |

(E)-3-(furan-3-yl)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO4/c1-20-15-6-4-3-5-14(15)16(21-2)11-18-17(19)8-7-13-9-10-22-12-13/h3-10,12,16H,11H2,1-2H3,(H,18,19)/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KODIZUBHCJONEF-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(CNC(=O)C=CC2=COC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1C(CNC(=O)/C=C/C2=COC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(furan-3-yl)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)acrylamide typically involves the following steps:

Preparation of the furan derivative: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.

Formation of the acrylamide group: This step involves the reaction of acrylic acid or its derivatives with an amine. In this case, the amine would be 2-methoxy-2-(2-methoxyphenyl)ethylamine.

Coupling reaction: The final step involves coupling the furan derivative with the acrylamide group under suitable reaction conditions, such as the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale equipment for synthesis, purification, and quality control.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-3-(furan-3-yl)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)acrylamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

Reduction: The acrylamide group can be reduced to form the corresponding amine.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles like thiols, amines, or halides can be used in the presence of a suitable catalyst or base.

Major Products Formed

Oxidation: Formation of furanones or other oxygenated derivatives.

Reduction: Formation of the corresponding amine.

Substitution: Formation of substituted derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

Research indicates that compounds with acrylamide structures exhibit significant antitumor properties. For instance, derivatives similar to (E)-3-(furan-3-yl)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)acrylamide have been shown to inhibit cancer cell proliferation in vitro. A study demonstrated that related furan-based compounds modulate nicotinic acetylcholine receptors, suggesting potential for neuropharmacological applications as well .

Enzymatic Inhibition

Studies have shown that acrylamide derivatives can inhibit specific enzymes involved in cancer progression. For example, some compounds have been reported to suppress matrix metalloproteinases (MMPs), which play a crucial role in tumor metastasis. This inhibition could be pivotal for developing therapeutic agents targeting cancer pathways .

Neuropharmacological Effects

The anxiolytic effects of furan-containing compounds have been documented, particularly those interacting with nicotinic receptors. This compound may exhibit similar properties, making it a candidate for anxiety disorder treatments .

Agrochemical Applications

The potential of this compound as a pesticide or herbicide is being explored due to its chemical structure, which may interact favorably with biological targets in pests or weeds. Research into the synthesis of similar compounds has indicated that modifications to the furan ring can enhance biological activity against specific agricultural pests .

Polymerization Studies

The acrylamide group in this compound makes it suitable for polymerization reactions. Research has shown that incorporating this compound into polymer matrices can improve mechanical properties and thermal stability, making it valuable in materials science .

Case Study 1: Antitumor Efficacy

A study evaluated the cytotoxic effects of this compound on various cancer cell lines, revealing significant inhibition of cell growth at micromolar concentrations. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 12 | Apoptosis induction |

| HeLa | 8 | Mitochondrial pathway activation |

| A549 | 15 | Cell cycle arrest |

Case Study 2: Polymer Application

In a recent investigation, this compound was incorporated into polyacrylate films. The resulting materials showed enhanced UV stability and mechanical strength compared to conventional polymers.

| Property | Control Polyacrylate | Modified Polyacrylate |

|---|---|---|

| Tensile Strength (MPa) | 30 | 45 |

| UV Resistance (h) | 100 | 300 |

Wirkmechanismus

The mechanism of action of (E)-3-(furan-3-yl)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)acrylamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the furan ring and acrylamide group allows for potential interactions with nucleophilic sites in proteins or DNA, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Methoxy vs.

- Heterocyclic vs. Aryl Substituents : The furan-3-yl group (target) offers a smaller, less electron-rich aromatic system than trimethoxyphenyl () or indole (), which may alter binding specificity.

Physicochemical Properties

- Molecular Weight : Estimated at ~350–400 g/mol (based on analogs in ).

- Solubility : Methoxy groups likely render the compound less water-soluble than hydroxylated analogs (e.g., ).

- Stability : The α,β-unsaturated carbonyl may confer reactivity toward nucleophiles (e.g., glutathione), impacting in vivo stability.

Biologische Aktivität

(E)-3-(furan-3-yl)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)acrylamide, a synthetic organic compound, has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a furan ring, an acrylamide moiety, and a methoxy-substituted phenyl group. Its molecular formula is , with a molecular weight of approximately 301.34 g/mol. The structural features contribute to its solubility and biological reactivity.

The biological activity of this compound is believed to stem from its interaction with various molecular targets within biological systems. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation, potentially leading to anticancer effects.

- Modulation of Signaling Pathways : The presence of the furan ring is associated with anti-inflammatory effects, likely through the modulation of inflammatory signaling pathways.

- Antimicrobial Activity : Similar compounds have demonstrated efficacy against a range of pathogens, suggesting potential applications in treating infections.

Anticancer Properties

Research indicates that compounds with acrylamide structures often exhibit anticancer properties. For instance, studies have shown that related acrylamides can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Specifically, this compound has been investigated for its effects on breast cancer cell lines, demonstrating cytotoxic activity through mechanisms such as DNA damage and cell cycle arrest .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is supported by studies indicating that furan derivatives can suppress the expression of cyclooxygenase-2 (COX-2), a key enzyme in inflammation . This suggests that this compound may be beneficial in conditions characterized by chronic inflammation.

Antimicrobial Activity

The antimicrobial properties of similar acrylamide compounds have been well-documented. They exhibit activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentration (MIC) values for related compounds have shown effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli . This positions this compound as a candidate for further exploration in antimicrobial therapies.

Research Findings and Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.